N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[4-[(N-cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-3-14-5-4-6-17(9-14)21(12-19)10-15-11-24-18(20-15)22(13(2)23)16-7-8-16/h4-6,9,11,16H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXADCZMHTGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=CSC(=N2)N(C3CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction
The Hantzsch thiazole synthesis remains the most cited method for constructing the 1,3-thiazole scaffold. Using α-haloketones and thioureas, this approach enables precise control over substitution patterns. For example, 2-aminothiazole derivatives have been prepared in benzene at 80°C with 92% yield, though solvent alternatives like dichloromethane show comparable efficiency in patent literature.
N-Cyanoanilinomethyl Functionalization
Position 4 modification involves Mannich-type reactions to install the aminomethyl bridge, followed by cyanation. The von Braun reaction using cyanogen bromide or milder agents like trimethylsilyl cyanide (TMSCN) achieves N-cyanation without degrading the thiazole ring.
Stepwise Synthetic Protocols
Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine
Procedure :
- Combine thiourea (1.0 eq) and chloroacetone (1.1 eq) in anhydrous benzene.
- Reflux at 80°C for 3 h under N₂.
- Cool to RT, filter, and recrystallize from ethanol.
| Parameter | Value |
|---|---|
| Melting Point | 136–138°C |
| IR (KBr) | 3320 cm⁻¹ (N–H stretch) |
| ¹H NMR (CDCl₃) | δ 4.52 (s, 2H, CH₂Cl) |
Mannich Reaction for Aminomethylation
Procedure :
- React 4-(chloromethyl)thiazole (1.0 eq) with 3-ethylaniline (1.2 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and heat at 60°C for 12 h.
- Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : 78%
Challenges : Competing N-alkylation minimized using excess aniline.
N-Cyanation via von Braun Reaction
Procedure :
- Dissolve N-(3-ethylphenyl)aminomethyl intermediate (1.0 eq) in dry CH₂Cl₂.
- Add cyanogen bromide (1.5 eq) at −20°C.
- Stir for 4 h, then hydrolyze with 2M HCl.
Yield : 65%
Side Products : <5% demethylation byproducts detected via LC-MS.
N-Cyclopropylacetamide Formation
Procedure :
- React 2-amino-thiazole derivative (1.0 eq) with chloroacetyl chloride (1.1 eq) in pyridine.
- Add cyclopropylamine (1.5 eq) at 0°C.
- Stir for 6 h, concentrate, and precipitate with ice water.
Yield : 83%
Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium HSO₄⁻) improve yields by 12%.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC Conditions :
| Column | C18 (4.6 × 150 mm, 5 μm) |
|---|---|
| Mobile Phase | 60:40 MeCN/H₂O + 0.1% TFA |
| Retention | 8.2 min |
| Purity | >99% (254 nm) |
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The strain inherent to cyclopropane necessitates mild reaction conditions. Acidic or high-temperature environments (>80°C) induce ring-opening, forming allylic amines. Mitigation includes:
- Using aprotic solvents (e.g., THF, DCM)
- Maintaining pH > 7 during aqueous workups
Regioselectivity in Thiazole Functionalization
Chemical Reactions Analysis
Types of Reactions
N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the cyano group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other derivatives.
Scientific Research Applications
N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyano group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide, highlighting substituent variations and their implications:
Key Structural and Functional Differences
Substituent Electronic Effects: The target compound’s N-cyano-3-ethylanilino group introduces strong electron-withdrawing character, which may enhance binding to enzymes requiring polar interactions (e.g., ureases or kinases). In contrast, the morpholinoacetamide analog employs a morpholine ring, offering hydrogen-bond acceptor sites and improved solubility. The hydroxyphenyl analog lacks the cyano group, reducing electron-withdrawing effects but increasing hydrophilicity.
This contrasts with the benzamide derivatives , where bulkier aromatic substituents may hinder membrane permeability. The oxadiazole-sulfanyl-anilino analog incorporates a flexible sulfanyl linker, which may enhance conformational adaptability for enzyme active-site binding.
Biological Activity Trends: Urease Inhibition: Oxadiazole-sulfanyl derivatives demonstrate potent urease inhibition (IC₅₀ <2 µM), suggesting that the target compound’s cyano group could similarly enhance interactions with urease’s nickel center. Antithrombotic Activity: The morpholinoacetamide analog targets GPIIb-IIIa receptors, indicating that thiazole-acetamide scaffolds are versatile platforms for receptor antagonism.
Biological Activity
N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure
The compound features a complex structure characterized by:
- A thiazole ring.
- A cyano group attached to an ethylaniline moiety.
- A cyclopropylacetamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole and cyano groups are thought to enhance binding affinity and modulate enzyme activity, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting that this compound may also have implications in treating neurological disorders.
Comparative Studies
A comparative analysis with structurally similar compounds highlights the unique biological profiles of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring | Anticancer |
| Compound B | Cyano group | Antimicrobial |
| Compound C | Cyclopropyl group | Neuroprotective |
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory tests demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Animal Models : In vivo studies using animal models revealed promising results in reducing tumor size and improving survival rates in treated subjects.
- Mechanistic Studies : Research has focused on elucidating the pathways involved in its action, with findings suggesting that it may inhibit specific kinases associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
